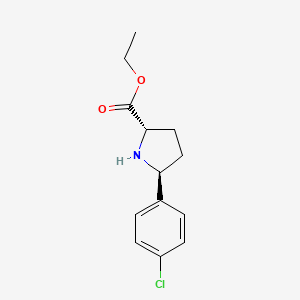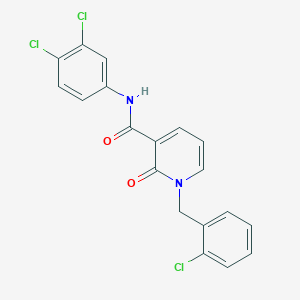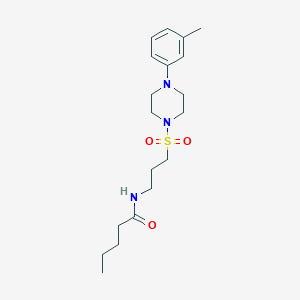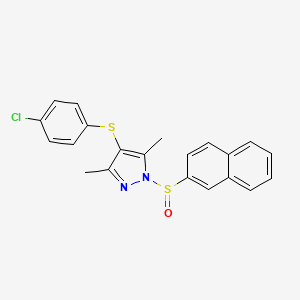![molecular formula C7H6BrN3O B2563540 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 163452-73-1](/img/structure/B2563540.png)
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one” is a compound that belongs to the class of chemicals known as imidazopyridines, which are organic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
Imidazoles can be synthesized using several methods. One of the recent advances in the synthesis of substituted imidazoles involves regiocontrolled synthesis. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of imidazopyridines consists of an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom) .Chemical Reactions Analysis
The chemical reactions involving imidazopyridines can vary widely depending on the substituents present on the rings. The presence of a bromo and methyl group in the “this compound” could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromo and methyl groups) would influence its properties .Scientific Research Applications
Antiviral Applications
A compound closely related to 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one, named 5-[(4-Bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), has demonstrated potential in antiviral applications. A study explored its efficacy as an inhibitor of Classical swine fever virus (CSFV) replication in pigs. The treatment with BPIP significantly reduced the viral genome load in the tonsils of the treated animals, indicating its potential as a primary control measure against virus spread in case of outbreaks (Vrancken et al., 2009). Another study confirmed the prophylactic/treatment potential of BPIP in reducing CSFV infection in pigs. The treatment was well tolerated, and animals showed a marked decrease in virus titres and viral genome load in blood, indicating the potential of further optimized compounds in this class for antiviral therapy (Vrancken et al., 2009).
Neuroprotective and Cognitive Function Applications
A study on a derivative of imidazo[1,2-a]pyridine showed significant neuroprotective effects. ZSET1446, a derivative, was found to ameliorate cognitive impairments in mice previously treated with methamphetamine. The compound was shown to activate the extracellular signal-regulated kinase 1/2 in the prefrontal cortex, suggesting its potential use in the treatment of cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Ito et al., 2007).
Gastroprotective and Antiulcer Activity
Compounds with an imidazo[4,5-b]pyridine structure have been explored for their potential gastroprotective and antiulcer activity. Several such compounds showed moderate activity in rat models, with some performing similarly to omeprazole, a standard treatment for ulcers. This suggests the therapeutic potential of these compounds in treating gastric ulcers and related conditions (Piras et al., 1993).
Safety and Hazards
The safety and hazards associated with a specific compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific information, it’s difficult to provide details on the safety and hazards of "7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one" .
Future Directions
properties
IUPAC Name |
7-bromo-1-methyl-5H-imidazo[4,5-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-3-10-5-6(11)4(8)2-9-7(5)12/h2-3H,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXERNKSTSSWUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2563459.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2563462.png)
![Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2563464.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2563466.png)

![6-(2-methylbenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2563469.png)
![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)

![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)